molecular formula C10H12BrNO2 B1288958 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine CAS No. 494772-07-5

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No. B1288958
CAS RN: 494772-07-5
M. Wt: 258.11 g/mol
InChI Key: ZCTXTBRJCPHMEP-UHFFFAOYSA-N
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Description

“5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine” is a chemical compound with the CAS Number: 494772-07-5. It has a molecular weight of 258.11. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2. This code provides a specific description of the molecule’s structure .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: is a versatile building block in organic synthesis. Its bromo and pyran moieties serve as reactive sites for various chemical transformations. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize small-molecule drugs. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents. One potential application is the development of melanocortin-4 receptor agonists, which are promising treatments for sexual dysfunction .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXTBRJCPHMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620000
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

CAS RN

494772-07-5
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tetrahydro-2H-pyran-4-ol (850 mg, 8.32 mmol) was dissolved in DMF (10 mL), cooled to 0° C., NaH (500 mg, 10.4 mmol) was added and stirred for 45 minutes at room temperature, then 5-bromo-2-chloropyridine (2 g, 10.4 mmol) was added and the mixture was stirred overnight at 60° C. The mixture was poured into water, extracted by EA, the organic layer was washed by brine, dried over Na2SO4, concentrated and purified by flash chromatography, gave 1.7 g white solid. MS: (m/z): 258 (M−H)+, 260 (M+H)+
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850 mg
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500 mg
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2 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-bromo-2-hydroxypyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Prepared from 2,5-dibromopyridine and tetrahydropyran-4-ol by the method of Example 10 (b).
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Synthesis routes and methods V

Procedure details

A solution of 2,5-dibromopyridine (9.5 g, 40 mmol) in N,N-dimethylformamide (100 mL) was treated with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol). The mixture was cooled to 0° C. and 4-hydroxypyran (3.8 mL, 40 mmol) was added slowly. The resultant mixture was stirred at room temperature for 24 hours, then was added to dilute brine solution and was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (40:1 hexanes-ethyl acetate) to afford 9.0 g (87% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 162.0, 147.6, 141.5, 113.5, 111.7, 70.3, 65.7, 32.1; MS (AP/Cl) 258.2, 260.2 (M+H)+.
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9.5 g
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2.4 g
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100 mL
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3.8 mL
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Yield
87%

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